molecular formula C18H32N2O6 B7981575 1-oxa-9-azaspiro[4.5]decane;oxalic acid

1-oxa-9-azaspiro[4.5]decane;oxalic acid

Cat. No.: B7981575
M. Wt: 372.5 g/mol
InChI Key: BVHMOEIIPISRBH-UHFFFAOYSA-N
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Description

1-oxa-9-azaspiro[4.5]decane;oxalic acid is a spirocyclic compound with the molecular formula C18H32N2O6. It is known for its unique structural properties, which include a spiro linkage between an oxane and an azaspirodecane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-oxa-9-azaspiro[4.5]decane;oxalic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under inert atmosphere conditions at temperatures ranging from 2-8°C . The process involves alkylation and heterocyclization steps to form the spirocyclic structure.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-oxa-9-azaspiro[4.5]decane;oxalic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives .

Scientific Research Applications

1-oxa-9-azaspiro[4.5]decane;oxalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-oxa-9-azaspiro[4.5]decane;oxalic acid involves its interaction with specific molecular targets and pathways. For example, as an FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating pain and inflammation pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

1-oxa-9-azaspiro[4.5]decane;oxalic acid can be compared with other similar spirocyclic compounds, such as:

The uniqueness of 1-oxa-9-azaspiro[4

Properties

IUPAC Name

1-oxa-9-azaspiro[4.5]decane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO.C2H2O4/c2*1-3-8(7-9-5-1)4-2-6-10-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHMOEIIPISRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCO2)CNC1.C1CC2(CCCO2)CNC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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